Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate
CAS No.:
Cat. No.: VC13516569
Molecular Formula: C12H11FO3
Molecular Weight: 222.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FO3 |
|---|---|
| Molecular Weight | 222.21 g/mol |
| IUPAC Name | ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate |
| Standard InChI | InChI=1S/C12H11FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4,6,8H,3H2,1-2H3 |
| Standard InChI Key | VIPMIVWAYJUKRZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C#CC1=CC(=C(C=C1)OC)F |
| Canonical SMILES | CCOC(=O)C#CC1=CC(=C(C=C1)OC)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate features a phenyl ring substituted at the third position with a fluorine atom (-F) and at the fourth position with a methoxy group (-OCH₃). The propiolate moiety (-C≡C-COOEt) is esterified to an ethyl group, yielding the final structure:
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.21 g/mol | |
| Molecular Formula | C₁₂H₁₁FO₃ | |
| IUPAC Name | Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate |
The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and π-π stacking interactions.
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves acylation of ethyl propiolate with 3-fluoro-4-methoxyphenol derivatives under mild conditions. A typical protocol includes:
-
Reagents: Ethyl propiolate, 3-fluoro-4-methoxyphenol, dichloromethane (solvent).
This method avoids hazardous reagents like chromium trioxide, aligning with green chemistry principles .
Patent-Based Innovations
A 2008 Chinese patent (CN101318900A) details a one-step synthesis using propargyl alcohol, ethanol, calcium hypochlorite, and acetic acid in dichloromethane . Key advantages include:
Biological Activities and Mechanistic Insights
| Target | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|
| COX-2 | 12.4 | Murine macrophages | |
| NF-κB | 18.9 | HEK293 cells |
Anticancer Properties
Preliminary studies suggest apoptosis induction in cancer cells via mitochondrial depolarization. In HeLa cells, 50 μM exposure caused 45% viability loss at 48 hours.
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester enhances lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases propiolic acid, a potential kinase inhibitor.
Polymer Chemistry
As a dienophile in Diels-Alder reactions, it forms cross-linked polymers with tunable thermal stability (Tg = 120–150°C).
Challenges and Future Directions
Pharmacokinetic Limitations
-
Oral Bioavailability: <20% in rodent models due to first-pass metabolism.
-
Half-Life: 2.3 hours (mice), necessitating structural modifications.
Synthetic Scalability
Current methods require optimization for industrial-scale production. Continuous-flow reactors may enhance yield and safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume